![molecular formula C13H11F3N2O B15091734 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 680216-06-2](/img/structure/B15091734.png)
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutyl group and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-Phenyl-1,2,4-oxadiazole: Lacks the cyclobutyl and trifluoromethyl groups, resulting in different chemical properties.
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Contains a methyl group instead of a cyclobutyl group, leading to variations in reactivity and biological activity. The unique combination of the cyclobutyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties
Propriétés
Numéro CAS |
680216-06-2 |
|---|---|
Formule moléculaire |
C13H11F3N2O |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
5-cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-6-4-8(5-7-10)11-17-12(19-18-11)9-2-1-3-9/h4-7,9H,1-3H2 |
Clé InChI |
FQWQTVMFFBOMAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




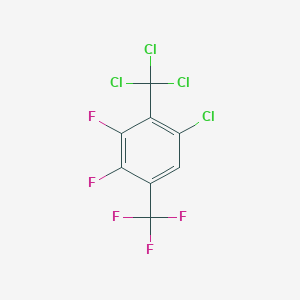
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
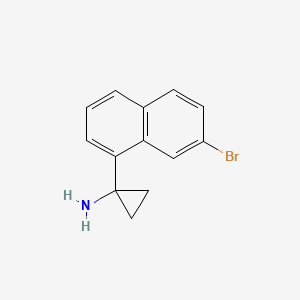
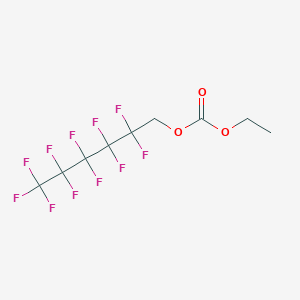
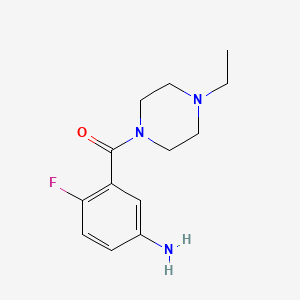
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
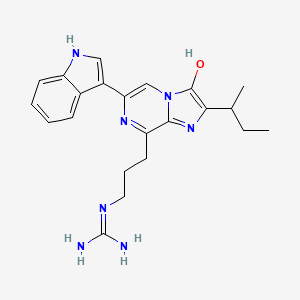
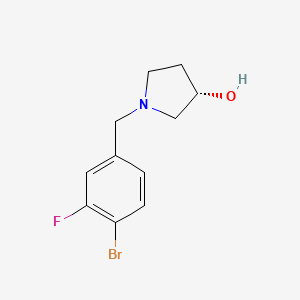
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
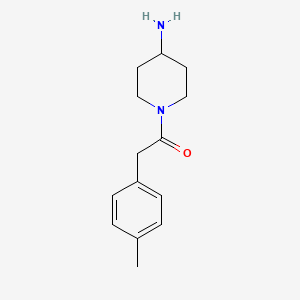
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
